molecular formula C16H15N3O6S2 B2362041 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 899955-72-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2362041
CAS No.: 899955-72-7
M. Wt: 409.43
InChI Key: XQOLVCYFAFVZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule with promising applications in various fields of scientific research. Its structure is notable for incorporating a benzo[d]isothiazol-2(3H)-one moiety, which is known for its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. Common starting materials include substituted benzoic acids and isothiazoles. Key reactions may involve sulfonation, amide formation, and cyclization processes under carefully controlled conditions. Reagents such as sulfonyl chlorides, amines, and oxidizing agents are often used. Reaction conditions usually involve elevated temperatures, acidic or basic environments, and sometimes the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch reactors. Optimization of reaction conditions to maximize yield and purity is essential. Efficient separation techniques like crystallization, distillation, and chromatography would be employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions can yield less oxidized forms or modify the sulfur-containing moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering functional groups on the aromatic ring or the isothiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Commonly used reagents include sodium borohydride or hydrogen gas with a suitable catalyst.

  • Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles such as alkoxides or amines for nucleophilic substitution.

Major Products Formed

Oxidation typically yields sulfone or sulfoxide derivatives, while reduction may lead to sulfonamide or thiol-containing compounds. Substitution reactions result in various functionalized aromatic compounds.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for potential enzyme inhibition and interaction with biomolecules.

  • Medicine: : Explored for its antibacterial, antifungal, or anti-inflammatory properties.

  • Industry: : Used in materials science for creating specialized polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the specific application. Generally, it may interact with biological targets such as proteins or enzymes, altering their function through binding interactions. The benzo[d]isothiazol-2(3H)-one moiety can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with molecular targets, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide with other similar compounds highlights its unique features:

  • 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide: : Similar but lacks the sulfonamide group, affecting its solubility and reactivity.

  • N-(4-sulfamoylphenyl)-2-phenylpropanamide: : Lacks the benzo[d]isothiazol-2(3H)-one moiety, leading to different biological activity.

  • Other sulfonamide derivatives: : Offer varied biological activity but may not have the same structural features leading to different reactivity and applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S2/c1-10(15(20)18-11-6-8-12(9-7-11)26(17,22)23)19-16(21)13-4-2-3-5-14(13)27(19,24)25/h2-10H,1H3,(H,18,20)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLVCYFAFVZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.